molecular formula C16H12N2O3 B12582906 8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide CAS No. 648896-11-1

8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide

Cat. No.: B12582906
CAS No.: 648896-11-1
M. Wt: 280.28 g/mol
InChI Key: DBKHJHZCQLITAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound incorporates a quinoline moiety, which is a bicyclic structure consisting of a pyridine ring fused to a benzene ring. The presence of hydroxyl groups at specific positions enhances its chelating properties, making it a valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide typically involves the alkylation of 8-hydroxyquinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane . Another method involves the oxidation of 2-methylquinolin-8-ol using selenium dioxide to produce 8-hydroxy-2-quinolinecarboxaldehyde, which can then be further reacted to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of solvents and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and improved pharmacological properties .

Comparison with Similar Compounds

Properties

CAS No.

648896-11-1

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

8-hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide

InChI

InChI=1S/C16H12N2O3/c19-13-6-2-1-5-11(13)18-16(21)12-9-8-10-4-3-7-14(20)15(10)17-12/h1-9,19-20H,(H,18,21)

InChI Key

DBKHJHZCQLITAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NC3=C(C=CC=C3O)C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.